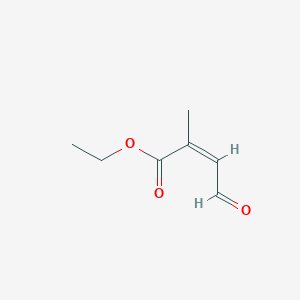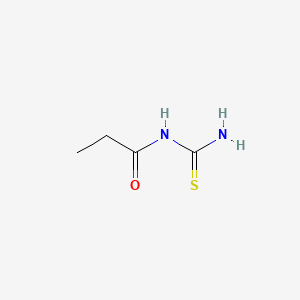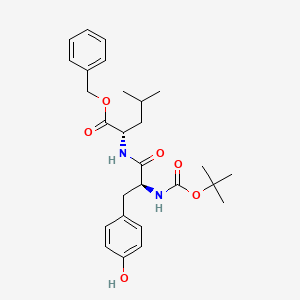
Boc-Tyr-Leu-OBn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Tyr-Leu-OBn is a synthetic peptide compound composed of three amino acids: tyrosine, leucine, and a benzyl ester. The term “Boc” refers to the tert-butyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group of tyrosine during the synthesis process. This compound is often used in research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-Tyr-Leu-OBn is typically synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. The Boc protecting group is used to protect the amino group of tyrosine. The subsequent amino acids, leucine and the benzyl ester, are then sequentially added to the growing peptide chain. The Boc group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using a suitable cleavage reagent .
Industrial Production Methods
In industrial settings, this compound is produced using automated peptide synthesizers that follow the same SPPS methodology. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of amino acid coupling and deprotection .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Tyr-Leu-OBn undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like TFA.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Modifications of the peptide backbone or side chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include deprotected peptides, substituted derivatives, and oxidized or reduced forms of the peptide .
Aplicaciones Científicas De Investigación
Boc-Tyr-Leu-OBn has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a model compound for studying peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques
Mecanismo De Acción
The mechanism of action of Boc-Tyr-Leu-OBn involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Boc-Tyr-Leu-OMe
- Boc-Tyr-Leu-OH
- Boc-Tyr-Leu-NH2
Uniqueness
Boc-Tyr-Leu-OBn is unique due to the presence of the benzyl ester group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and analytical applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C27H36N2O6 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C27H36N2O6/c1-18(2)15-23(25(32)34-17-20-9-7-6-8-10-20)28-24(31)22(29-26(33)35-27(3,4)5)16-19-11-13-21(30)14-12-19/h6-14,18,22-23,30H,15-17H2,1-5H3,(H,28,31)(H,29,33)/t22-,23-/m0/s1 |
Clave InChI |
SVINFKSLOMLCGB-GOTSBHOMSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
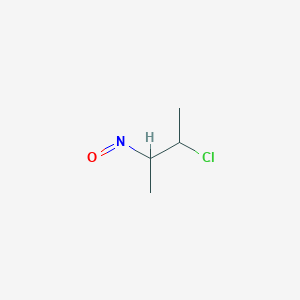
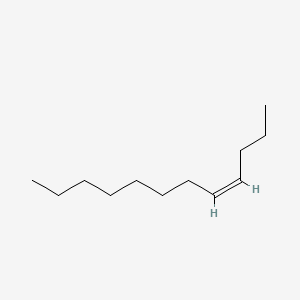
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)

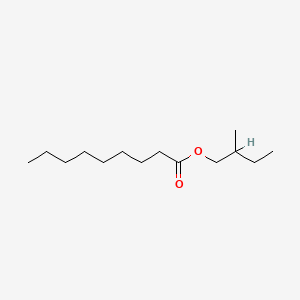

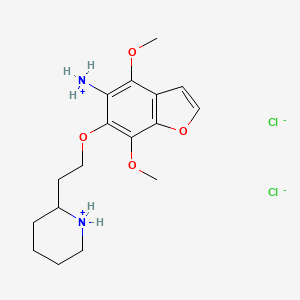
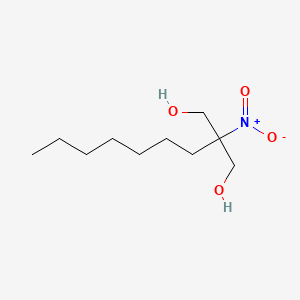

![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)

